N,N'-bis(1-phenylethyl)pyridine-2,6-dicarboxamide
Overview
Description
N,N’-bis(1-phenylethyl)pyridine-2,6-dicarboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted at the 2 and 6 positions with carboxamide groups, each linked to a 1-phenylethyl group. Its structure allows it to form stable complexes with various metal ions, making it valuable in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-phenylethyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with 1-phenylethylamine. The reaction is usually carried out in an anhydrous solvent such as acetonitrile, under reflux conditions, and in the presence of a dehydrating agent like thionyl chloride . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(1-phenylethyl)pyridine-2,6-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-phenylethyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with lanthanide ions (e.g., Eu, Gd, Tb, Yb) in anhydrous acetonitrile solutions.
Substitution Reactions: The carboxamide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve lanthanide salts and anhydrous solvents like acetonitrile.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products
Coordination Complexes: Formation of tris-lanthanide complexes with distinct photophysical properties.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
N,N’-bis(1-phenylethyl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Coordination Chemistry: Used to form stable complexes with lanthanide ions, which are studied for their photophysical properties.
Materials Science:
Biological Studies: Investigated for its ability to interact with biological molecules and potential use in drug delivery systems.
Catalysis: Explored as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism by which N,N’-bis(1-phenylethyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to form stable coordination complexes. The pyridine and carboxamide groups provide multiple coordination sites for metal ions, facilitating the formation of stable complexes. These complexes can exhibit unique photophysical properties due to the interaction between the ligand and the metal ion .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Similar structure but with pyridyl groups instead of phenylethyl groups.
N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide: Features pyridylmethyl groups, leading to different coordination properties.
Uniqueness
N,N’-bis(1-phenylethyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 1-phenylethyl groups, which can influence the steric and electronic properties of the compound. This can affect its ability to form complexes and its overall reactivity compared to similar compounds .
Properties
IUPAC Name |
2-N,6-N-bis(1-phenylethyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16(18-10-5-3-6-11-18)24-22(27)20-14-9-15-21(26-20)23(28)25-17(2)19-12-7-4-8-13-19/h3-17H,1-2H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMBIMWBAOQSCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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